2-[(5-Aminopyridin-2-yl)amino]ethanol
Description
2-[(5-Aminopyridin-2-yl)amino]ethanol is a pyridine derivative featuring an ethanolamine side chain attached to the 5-amino-substituted pyridine ring. Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol. The compound combines the aromaticity and hydrogen-bonding capacity of the pyridine-amino group with the hydrophilicity and flexibility of the ethanolamine moiety. This structure makes it a versatile intermediate in pharmaceutical synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(5-aminopyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4,8H2,(H,9,10) |
InChI Key |
VUGGTQQTXVXDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physical and Chemical Properties of Selected Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N₃O | 153.18 | Ethanolamine, 5-aminopyridinyl | Not reported | High in polar solvents |
| 2-((5-Nitropyridin-2-yl)amino)ethanol | C₇H₉N₃O₃ | 183.16 | Nitro group, ethanolamine | Not reported | Moderate in polar solvents |
| (5-Aminopyridin-2-yl)methanol | C₆H₈N₂O | 124.14 | Hydroxymethyl, 5-aminopyridinyl | Not reported | High in water and alcohols |
| 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethanol | C₁₃H₂₁N₃O | 235.33 | Piperidine ring, aminomethyl | Not reported | Low in water, high in DMSO |
| Dimethyl 2-(5-amino-2-pyridinyl)malonate | C₁₀H₁₂N₂O₄ | 224.21 | Ester groups, malonate | 365.5 (predicted) | Low in water, high in ether |
Key Observations:
Substituent Effects on Reactivity: The nitro group in 2-((5-Nitropyridin-2-yl)amino)ethanol () enhances electrophilicity, making it more reactive in reduction or nucleophilic substitution reactions compared to the amino-substituted target compound. Ethanolamine vs. Hydroxymethyl: The ethanolamine chain in the target compound increases hydrogen-bonding capacity and solubility in polar solvents compared to (5-Aminopyridin-2-yl)methanol ().
Steric and Electronic Modifications: Piperidine-containing analogues (e.g., ) exhibit reduced solubility in water due to the bulky hydrophobic ring but show enhanced stability in organic matrices. Ester-functionalized derivatives like dimethyl 2-(5-amino-2-pyridinyl)malonate () are prone to hydrolysis under acidic/basic conditions, unlike the ethanolamine-linked target compound.
Biological and Industrial Applications: Pharmaceutical Intermediates: The ethanolamine group in the target compound may enhance bioavailability compared to (5-Aminopyridin-2-yl)methanol, which lacks a flexible side chain . Material Science: Nitro-substituted derivatives () are more suited for explosive or dye synthesis, while malonate esters () serve as precursors for heterocyclic scaffolds.
Preparation Methods
Synthesis of 5-Nitropyridine Intermediate
The foundational route involves nitration of 2-aminopyridine derivatives. In CN101643447A, 2-aminopyridine undergoes acetylation with acetic anhydride at 30–60°C to form 2-acetamidopyridine, achieving 95% yield. Subsequent nitration with fuming nitric acid (14 mL) and sulfuric acid (18 mL) at 20–40°C produces 2-acetamido-5-nitropyridine (86% yield). This intermediate is critical for introducing the nitro group at the 5-position.
Catalytic Reduction to 5-Aminopyridine
Reduction of the nitro group employs catalytic hydrogenation. The CN101643447A protocol uses Pt/C (0.5 g per 100 mL methanol) under ambient conditions, reducing 2-acetamido-5-nitropyridine to 2-acetamido-5-aminopyridine in 4 hours (95% yield). Deacetylation via hydrolysis in acidic or basic media would yield 5-aminopyridin-2-amine, though this step requires further optimization for the target compound.
Ethanolamine Coupling
The final step involves reacting 5-aminopyridin-2-amine with ethylene carbonate or ethylene oxide. A analogous method in WO1998022459A1 uses nucleophilic substitution with ethanolamine in polar solvents like DMF, facilitated by NaH at 0–25°C. Applying this to 5-aminopyridin-2-amine could yield 2-[(5-Aminopyridin-2-yl)amino]ethanol, with yields dependent on stoichiometry and temperature control.
Nucleophilic Substitution with Halogenated Pyridines
Synthesis of 2-Chloro-5-Aminopyridine
An alternative route starts with 2-chloro-5-nitropyridine, which is reduced to 2-chloro-5-aminopyridine using H₂/Pd-C (86–90% yield). This intermediate’s chlorine atom is highly reactive toward nucleophiles, enabling substitution with ethanolamine.
Displacement with Ethanolamine
In WO1998022459A1, chloro-pyridines react with amines in DMF using NaH as a base. For example, 2-chloro-5-aminopyridine and ethanolamine (1:1.2 molar ratio) in DMF at 80°C for 6 hours could form the target compound. This method’s success hinges on avoiding over-alkylation, necessitating controlled addition rates.
Reductive Amination of Pyridine Ketones
Formation of 5-Aminopyridin-2-yl Ketone
Reductive amination requires a ketone precursor. A method from ACS Medicinal Chemistry Letters synthesizes pyridinyl thiadiazoles via amidine intermediates. Adapting this, 5-aminopyridine-2-carboxaldehyde could be condensed with ethanolamine using NaBH₃CN as a reducing agent in methanol at pH 4–6.
Optimization Challenges
This route faces hurdles in aldehyde stability and selectivity. Side reactions such as imine oligomerization may reduce yields, necessitating excess ethanolamine and low temperatures (0–10°C).
Comparative Analysis of Methods
*Theorized yields based on analogous reactions.
Process Optimization and Scale-Up
Solvent Recycling
The CN101643447A process recycles ethyl acetate and methanol via distillation, reducing costs and environmental impact. Implementing similar recovery systems in other methods could enhance sustainability.
Q & A
Q. What are the common synthetic routes for 2-[(5-Aminopyridin-2-yl)amino]ethanol?
- Methodological Answer : The synthesis typically involves two key steps:
Nitration : A pyridine derivative (e.g., 2-aminopyridine) is nitrated at the 5-position using HNO₃/H₂SO₄ or N-bromosuccinimide (NBS) under controlled conditions .
Reduction : The nitro group is reduced to an amino group via catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like Sn/HCl .
Example Reaction Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | ~65% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | ~85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 5.2 ppm, ethanol -OH at δ 2.7 ppm) .
- IR : Confirms functional groups (N-H stretch ~3350 cm⁻¹, O-H ~3200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 167.16 (C₇H₁₁N₃O) .
Q. What biochemical applications does this compound have in academic research?
- Methodological Answer :
- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to pyridine-aminoethanol interactions with ATP-binding pockets .
- Proteomics : Used in affinity chromatography for protein purification via amine-reactive crosslinkers .
Advanced Research Questions
Q. How does this compound function in coordination chemistry?
- Methodological Answer : The compound serves as a bidentate ligand, coordinating metals (e.g., Cu²⁺, Fe³⁺) via the pyridine nitrogen and ethanol oxygen. Comparative studies with nitro derivatives (e.g., 2-[(5-Nitropyridin-2-yl)amino]ethanol) show reduced electron-donating capacity due to the amino group’s resonance effects .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?
- Methodological Answer :
- Polar Solvents : Enhance solubility but may accelerate hydrolysis of the ethanolamine group.
- pH : Stability decreases below pH 3 (protonation of amino group) or above pH 9 (OH⁻-mediated degradation). Kinetic studies in PBS buffer (pH 7.4) show a half-life >48 hours .
Q. How can researchers resolve contradictions in reactivity data between this compound and halogenated analogs?
- Methodological Answer :
- Electronic Effects : Bromo/chloro analogs (e.g., 5-Br derivatives) exhibit slower nucleophilic substitution due to steric hindrance, unlike the amino group’s activating effects .
- Comparative Table :
| Derivative | Reactivity (SₙAr) | Reference |
|---|---|---|
| 5-NH₂ | High | |
| 5-Br | Low |
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Vary temperature (20–60°C), catalyst loading (5–10% Pd/C), and H₂ pressure (1–3 atm) to maximize reduction efficiency .
- In-situ Monitoring : Use TLC or HPLC to track nitro-to-amine conversion .
Q. Which computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to kinase domains (e.g., EGFR), with scoring functions validating H-bond interactions between the amino group and Asp831 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
